molecular formula C23H27N3O2 B5464525 1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone

1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone

Cat. No. B5464525
M. Wt: 377.5 g/mol
InChI Key: OXCDUFSRMFXLCN-UHFFFAOYSA-N
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Description

The compound “1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone” is a complex organic molecule that contains several functional groups including a piperidine ring, a phenyl group, a carbonyl group, and an imidazolidinone group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the piperidine ring, the attachment of the phenyl group, and the formation of the imidazolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring and the phenyl group would contribute to the rigidity of the molecule, while the carbonyl group and the imidazolidinone group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, the phenyl group could undergo electrophilic aromatic substitution reactions, and the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It is likely to be a solid at room temperature and could potentially be soluble in organic solvents .

Future Directions

Future research on this compound could involve elucidating its synthesis pathway, studying its physical and chemical properties in more detail, and investigating its potential biological activities .

properties

IUPAC Name

1-[3-[3-(2-phenylethyl)piperidine-1-carbonyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(20-9-4-10-21(16-20)26-15-13-24-23(26)28)25-14-5-8-19(17-25)12-11-18-6-2-1-3-7-18/h1-4,6-7,9-10,16,19H,5,8,11-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCDUFSRMFXLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3CCNC3=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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